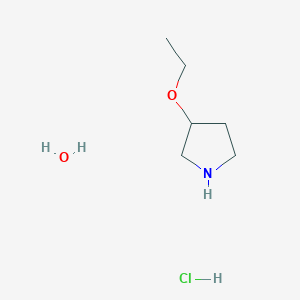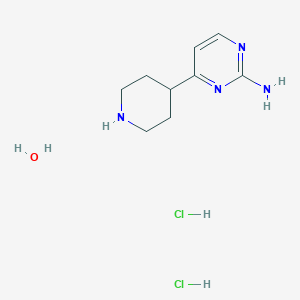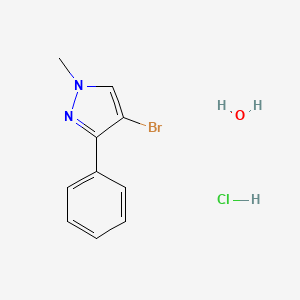![molecular formula C8H16N2O B7971043 (3'R,4'R)-[1,3'-Bipyrrolidin]-4'-ol](/img/structure/B7971043.png)
(3'R,4'R)-[1,3'-Bipyrrolidin]-4'-ol
Overview
Description
(3’R,4’R)-[1,3’-Bipyrrolidin]-4’-ol is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a bipyrrolidine structure with a hydroxyl group at the 4’ position, making it a versatile intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3’R,4’R)-[1,3’-Bipyrrolidin]-4’-ol can be achieved through asymmetric 1,3-dipolar cycloaddition reactions. One practical large-scale synthesis involves the reaction of (E)-3-benzyloxypropenoyl-(2’S)-bornane-10,2-sultam with an achiral ylide precursor, N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine . This reaction proceeds without the need for chromatography, and the diastereomers are separated by crystallization. Subsequent reduction with lithium aluminum hydride and catalytic hydrogenation yields the desired product.
Industrial Production Methods
Industrial production methods for (3’R,4’R)-[1,3’-Bipyrrolidin]-4’-ol typically involve scalable processes that ensure high yield and purity. The use of asymmetric cycloaddition reactions and efficient separation techniques are crucial for large-scale synthesis. The reaction conditions are optimized to minimize impurities and maximize the overall yield.
Chemical Reactions Analysis
Types of Reactions
(3’R,4’R)-[1,3’-Bipyrrolidin]-4’-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Scientific Research Applications
(3’R,4’R)-[1,3’-Bipyrrolidin]-4’-ol has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and chiral catalysts.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It is a key intermediate in the synthesis of pharmaceutical compounds, including antibiotics and antiviral agents.
Industry: The compound is utilized in the production of fine chemicals and as a precursor for various industrial applications.
Mechanism of Action
The mechanism of action of (3’R,4’R)-[1,3’-Bipyrrolidin]-4’-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the chiral centers play a crucial role in its binding affinity and activity. The compound can act as an inhibitor or activator of enzymes, depending on its structural modifications and the target pathway.
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol: A similar compound with a hydroxymethyl group instead of a hydroxyl group.
Ceftobiprole: An antibiotic that shares structural similarities with (3’R,4’R)-[1,3’-Bipyrrolidin]-4’-ol.
Uniqueness
(3’R,4’R)-[1,3’-Bipyrrolidin]-4’-ol is unique due to its specific chiral configuration and the presence of a hydroxyl group at the 4’ position. This configuration imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(3R,4R)-4-pyrrolidin-1-ylpyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c11-8-6-9-5-7(8)10-3-1-2-4-10/h7-9,11H,1-6H2/t7-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNAZVRGJPIDDOQ-HTQZYQBOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CNCC2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)[C@@H]2CNC[C@H]2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401281627 | |
| Record name | rel-(3′R,4′R)-[1,3′-Bipyrrolidin]-4′-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401281627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
960289-59-2 | |
| Record name | rel-(3′R,4′R)-[1,3′-Bipyrrolidin]-4′-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=960289-59-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-(3′R,4′R)-[1,3′-Bipyrrolidin]-4′-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401281627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(Imidazo[1,2-a]pyrazin-3-ylmethyl)amine dihydrochloride hydrate](/img/structure/B7971011.png)



![[(1S,2R)-2-hydroxycyclobutyl]azanium;chloride](/img/structure/B7971032.png)





